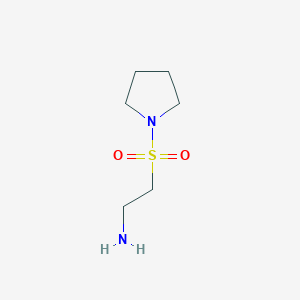
4-异丁氧基-3-甲氧基苯甲酸
描述
4-Isobutoxy-3-methoxybenzoic acid is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an isobutoxy group and a methoxy group attached to a benzoic acid core
科学研究应用
4-Isobutoxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s structurally similar compound, p-anisic acid, has been found to interact with group iie secretory phospholipase a2 and phospholipase a2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
Based on its structural similarity to p-anisic acid, it can be hypothesized that it may interact with its targets in a similar manner . This interaction could lead to changes in the activity of the target enzymes, potentially influencing phospholipid metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
4-Isobutoxy-3-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Isobutoxy-3-methoxybenzoic acid and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 4-Isobutoxy-3-methoxybenzoic acid has been shown to bind to certain transport proteins, affecting their ability to transport other molecules across cellular membranes .
Cellular Effects
The effects of 4-Isobutoxy-3-methoxybenzoic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Isobutoxy-3-methoxybenzoic acid has been observed to modulate the activity of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . These effects highlight the potential of 4-Isobutoxy-3-methoxybenzoic acid as a modulator of cellular function.
Molecular Mechanism
At the molecular level, 4-Isobutoxy-3-methoxybenzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, 4-Isobutoxy-3-methoxybenzoic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can activate transcription factors, leading to changes in gene expression . These molecular interactions underscore the versatility of 4-Isobutoxy-3-methoxybenzoic acid in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Isobutoxy-3-methoxybenzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Isobutoxy-3-methoxybenzoic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to 4-Isobutoxy-3-methoxybenzoic acid can lead to adaptive changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Isobutoxy-3-methoxybenzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, 4-Isobutoxy-3-methoxybenzoic acid can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization to maximize the therapeutic potential of 4-Isobutoxy-3-methoxybenzoic acid while minimizing adverse effects.
Metabolic Pathways
4-Isobutoxy-3-methoxybenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the cytochrome P450-mediated oxidation, which converts 4-Isobutoxy-3-methoxybenzoic acid into more hydrophilic metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the role of 4-Isobutoxy-3-methoxybenzoic acid in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Isobutoxy-3-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cellular membranes by organic anion transporters, facilitating its distribution to various tissues . Additionally, 4-Isobutoxy-3-methoxybenzoic acid can bind to plasma proteins, affecting its bioavailability and distribution within the body . These transport mechanisms are crucial for the effective delivery of 4-Isobutoxy-3-methoxybenzoic acid to target sites.
Subcellular Localization
The subcellular localization of 4-Isobutoxy-3-methoxybenzoic acid is influenced by targeting signals and post-translational modifications. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4-Isobutoxy-3-methoxybenzoic acid can be targeted to specific organelles, such as the mitochondria, through specific targeting sequences . These localization patterns are essential for the compound’s activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutoxy-3-methoxybenzoic acid typically involves the esterification of 3-methoxybenzoic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then hydrolyzed to yield the desired benzoic acid derivative.
Industrial Production Methods: On an industrial scale, the production of 4-isobutoxy-3-methoxybenzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 4-Isobutoxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-isobutoxy-3-carboxybenzoic acid.
Reduction: Formation of 4-isobutoxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
相似化合物的比较
4-Methoxybenzoic Acid: Lacks the isobutoxy group, making it less hydrophobic.
4-Isobutoxybenzoic Acid: Lacks the methoxy group, altering its electronic properties.
3-Methoxybenzoic Acid: Lacks the isobutoxy group, affecting its steric hindrance.
Uniqueness: 4-Isobutoxy-3-methoxybenzoic acid is unique due to the combination of both isobutoxy and methoxy groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFJHQPZDLFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361681 | |
| Record name | 4-isobutoxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-35-1 | |
| Record name | 4-isobutoxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)








![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)




